Pravastatin-lacton

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pravastatin lactone involves complex chemical processes. A study by Daniewski et al. (1992) presents the first total synthesis of pravastatin, including pravastatin lactone, using a series of diastereoselective processes. This method involves desymmetrization, iodolactonization, and Eschenmoser-Claisen rearrangement among other steps to introduce stereogenic centers sequentially (Daniewski et al., 1992).

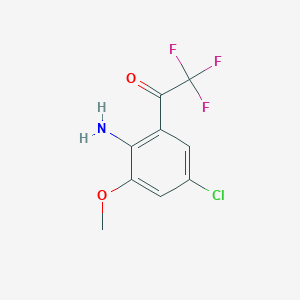

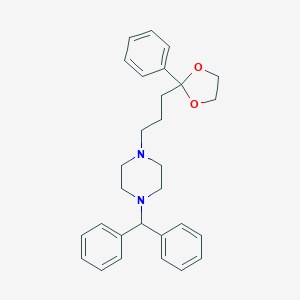

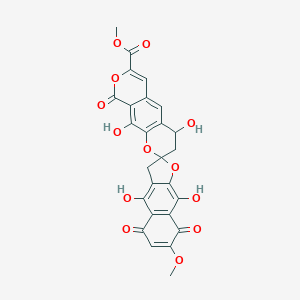

Molecular Structure Analysis

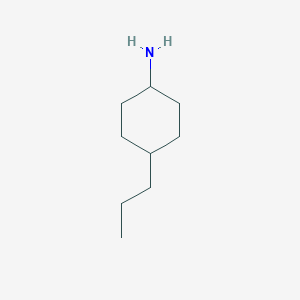

The molecular structure of pravastatin lactone is closely related to its parent compound, pravastatin. The lactone form represents the closed-ring version of the molecule. Studies focusing on molecular structure analysis are integral for understanding its mechanism of action and interactions with biological systems.

Chemical Reactions and Properties

Pravastatin lactone undergoes various chemical reactions which are essential in its conversion and metabolism within the body. For instance, it can be converted to its active form, pravastatin, in physiological conditions. Vlčková et al. (2012) developed a method for determining pravastatin and pravastatin lactone in biological samples, highlighting the importance of understanding these forms in pharmacokinetics (Vlčková et al., 2012).

Physical Properties Analysis

The physical properties of pravastatin lactone, such as solubility and stability, are crucial for its formulation and efficacy as a drug. For instance, Serajuddin et al. (1991) compared the apparent octanol-water partition coefficients and aqueous solubilities of pravastatin lactone with other statins, revealing its highly hydrophilic nature compared to others (Serajuddin et al., 1991).

Chemical Properties Analysis

The chemical properties of pravastatin lactone, including reactivity and interaction with other molecules, are vital for understanding its therapeutic effects and metabolism. The study by Masters et al. (1995) on the myotoxicity of statins, including pravastatin lactone, highlights the importance of understanding these properties to predict and manage potential adverse effects (Masters et al., 1995).

Wissenschaftliche Forschungsanwendungen

Prävention von Herzkrankheiten

Pravastatin-lacton: wird hauptsächlich in seiner aktiven Hydroxysäureform verwendet, um den Cholesterinspiegel zu senken, was für die Prävention von Herzkrankheiten entscheidend ist. Es hemmt das Enzym HMG-CoA-Reduktase und reduziert so die Cholesterinproduktion in der Leber . Dieser Mechanismus ist wichtig für Patienten mit koronarer Herzkrankheit, da er das Risiko von Herzinfarkt und Tod deutlich senkt .

Entwicklung analytischer Methoden

Die Lactonform von Pravastatin wird in der analytischen Chemie zur Entwicklung neuer Methoden zur Statin-Detektion eingesetzt. Techniken wie Chromatographie und Kapillarelektrophorese werden eingesetzt, um Statine während ihres gesamten Lebenszyklus zu analysieren, von der Herstellung bis zur Qualitätskontrolle . Die Lactonform wird zu analytischen Zwecken in die aktiven Metaboliten umgewandelt .

Nanogel-Arzneimittel-Abgabesysteme

This compound wurde in Nanogel-Systeme zur Behandlung von Hyperlipidämie integriert. Diese Nanogel bieten eine anhaltende Freisetzung des Arzneimittels, was die Compliance des Patienten verbessern und Nebenwirkungen minimieren könnte. Die Entwicklung von Pravastatin-beladenen Nanogelen stellt einen vielversprechenden Fortschritt in der Arzneimittel-Abgabetechnologie dar .

Entzündungshemmende Wirkungen

Neben seiner lipidsenkenden Aktivität zeigt this compound entzündungshemmende Wirkungen. Dies ist besonders vorteilhaft bei Erkrankungen, bei denen Entzündungen eine bedeutende Rolle spielen, wie z. B. Atherosklerose. Die Lactonform könnte zum Verständnis der pleiotropen Wirkungen von Statinen beitragen .

Pharmakovigilanz

Die Anwendungen von this compound erstrecken sich auf die Pharmakovigilanz, wo es auf Nebenwirkungen und Wechselwirkungen mit anderen Arzneimitteln überwacht wird. Diese Überwachung stellt die sichere und wirksame Anwendung des Arzneimittels während seiner gesamten Marktpräsenz sicher .

Umweltschutz

Im Kontext des Umweltschutzes beinhaltet die Untersuchung von this compound die Beurteilung seiner Auswirkungen auf die Umwelt nach der Entsorgung. Analytische Methoden werden verwendet, um das Vorhandensein von Statinen in der Umwelt zu detektieren und zu quantifizieren, um sicherzustellen, dass sie kein Risiko für Ökosysteme darstellen .

Wirkmechanismus

Target of Action

Pravastatin lactone primarily targets the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , an enzyme that plays a crucial role in the synthesis of cholesterol . This enzyme is the rate-limiting step in the mevalonate pathway, which produces cholesterol in the liver .

Mode of Action

Pravastatin lactone interacts with its target, HMG-CoA reductase, by competitively inhibiting the enzyme . This inhibition prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis . The reduction in cholesterol synthesis leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, increasing the uptake of LDL cholesterol from the bloodstream . This results in a decrease in the level of LDL cholesterol, often referred to as “bad” cholesterol .

Biochemical Pathways

The primary biochemical pathway affected by pravastatin lactone is the mevalonate pathway . By inhibiting HMG-CoA reductase, pravastatin lactone reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol . This leads to a decrease in the production of cholesterol in the liver . The reduction in intracellular cholesterol triggers an increase in the number of LDL receptors on the liver cell surface, enhancing the uptake of LDL cholesterol from the bloodstream .

Pharmacokinetics

Pravastatin lactone is rapidly absorbed from the upper part of the small intestine, likely via proton-coupled carrier-mediated transport . It is then taken up by the liver via a sodium-independent bile acid transporter . About half of the pravastatin that reaches the liver via the portal vein is extracted by the liver, mainly attributed to biliary excretion . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver . The intact drug and its metabolites are cleared through both hepatic and renal routes, with tubular secretion being a predominant mechanism in renal excretion .

Result of Action

The molecular effect of pravastatin lactone’s action is the reduction of cholesterol synthesis in the liver . On a cellular level, this leads to an increase in the number of LDL receptors on the liver cell surface, enhancing the uptake of LDL cholesterol from the bloodstream . This results in a decrease in the level of LDL cholesterol in the blood .

Action Environment

Environmental factors such as diet and exercise can influence the action, efficacy, and stability of pravastatin lactone . For instance, a diet low in cholesterol can enhance the cholesterol-lowering effect of pravastatin lactone . Regular exercise can also improve the efficacy of pravastatin lactone by helping to lower LDL cholesterol levels . Additionally, certain drugs can interact with pravastatin lactone, affecting its absorption and metabolism . Therefore, it’s important to consider these factors when prescribing and taking pravastatin lactone.

Safety and Hazards

Eigenschaften

IUPAC Name |

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARDMYXSOFTLN-PZAWKZKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235286 | |

| Record name | Pravastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85956-22-5 | |

| Record name | Pravastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085956225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pravastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBE3Z4192Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

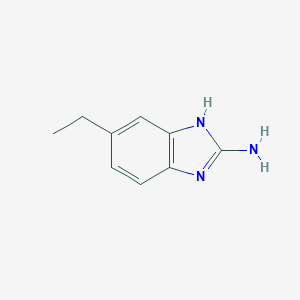

![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)

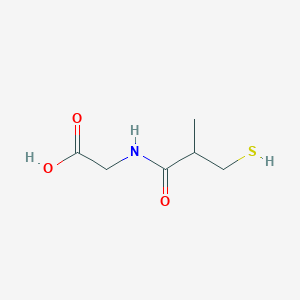

![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)